6-Methylpicolinic acid hydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6-methylpyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C7H7NO2.H2O/c1-5-3-2-4-6(8-5)7(9)10;/h2-4H,1H3,(H,9,10);1H2 |
InChI Key |
YUWQONCQEZKACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)O.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 6-Methylpicolinic Acid
The chemical synthesis of 6-methylpicolinic acid is dominated by the oxidation of 2,6-dimethylpyridine (B142122), commonly known as 2,6-lutidine. This precursor offers a direct and efficient pathway to the desired product through the selective oxidation of one of its two methyl groups.
Oxidation Pathways from Substituted Pyridines
The most established and widely documented method for synthesizing 6-methylpicolinic acid is the selective oxidation of 2,6-lutidine. This transformation can be achieved using various oxidizing agents under controlled conditions to prevent over-oxidation to pyridine-2,6-dicarboxylic acid (dipicolinic acid).
Strong oxidizing agents such as potassium permanganate (KMnO₄) are frequently employed. In a typical procedure, 2,6-lutidine is heated in an aqueous solution with a stoichiometric amount of potassium permanganate. nih.govnih.gov For instance, dissolving 2,6-lutidine in deionized water at 60°C and adding potassium permanganate over several hours can yield 6-methylpicolinic acid in yields of approximately 75%. nih.govnih.gov The reaction temperature and the rate of addition of the oxidant are critical parameters to control the selectivity of the reaction. nih.gov Other strong oxidants like chromium trioxide have also been reported for this transformation. nih.gov
In industrial applications, catalytic oxidation methods are preferred for their efficiency and improved environmental profile. nih.gov These processes often use air or oxygen as the primary oxidant in the presence of transition metal catalysts, such as those based on cobalt or manganese. nih.gov These catalytic systems can offer high yields and selectivity under optimized reaction conditions.
| Oxidation Method | Precursor | Reagents/Catalyst | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Permanganate Oxidation | 2,6-Lutidine | Potassium Permanganate (KMnO₄) | Aqueous solution, 60-95°C | ~75% | nih.govnih.gov |
| Chromium Oxidation | 2,6-Lutidine | Chromium Trioxide (CrO₃) | Acidic conditions | Not specified | nih.gov |
| Catalytic Air Oxidation | 2,6-Lutidine | Cobalt or Manganese-based catalysts, Air/O₂ | Industrial settings | High efficiency | nih.gov |
Hydrolytic Approaches for Precursor Compounds
Hydrolysis represents another fundamental chemical transformation for the synthesis of carboxylic acids. While less commonly documented specifically for 6-methylpicolinic acid compared to oxidation, the hydrolysis of a nitrile precursor, such as 6-methyl-2-cyanopyridine, is a chemically viable route. This method is used for the synthesis of other substituted picolinic acids, such as 3,6-dichloropicolinic acid from 2-cyano-3,6-dichloropyridine. researchgate.net The process typically involves treating the nitrile with a strong acid or base under aqueous conditions to convert the cyano group (-CN) into a carboxylic acid group (-COOH). This approach, however, is contingent on the availability and synthesis of the corresponding nitrile precursor.
Alternative Synthetic Strategies
While the oxidation of 2,6-lutidine is the predominant synthetic pathway, other strategies for constructing the pyridine-dicarboxylic acid core exist, though they are not commonly applied for the specific synthesis of 6-methylpicolinic acid. For example, methods have been developed for pyridine-2,6-dicarboxylic acid that start from non-pyridine precursors. One such route involves the halogenation, cyclization with ammonia, and subsequent oxidation of 1,7-pimelic acid. google.com Such multi-step syntheses from acyclic precursors are generally more complex and less direct than the functionalization of a pre-existing pyridine (B92270) ring like 2,6-lutidine. For 6-methylpicolinic acid, the literature is heavily focused on the oxidation of 2,6-lutidine, indicating that alternative routes are not as established or efficient.
Bioconversion and Biotechnological Production Pathways
Biotechnological methods offer a green and highly selective alternative to traditional chemical synthesis. The use of whole-cell microorganisms or isolated enzymes allows for specific chemical transformations under mild conditions, often with high yields and reduced environmental impact.
Microbial Transformation of Pyridine Derivatives
The bioconversion of 2,6-dimethylpyridine into 6-methylpicolinic acid has been successfully demonstrated using microbial catalysts. The n-dodecane-assimilating fungus Exophiala dermatitidis DA5501 has been shown to regioselectively oxidize a single methyl group of 2,6-dimethylpyridine to produce 6-methylpicolinic acid. nih.gov This microbial transformation is highly specific, avoiding the formation of the dipicolinic acid byproduct. nih.gov In a 54-hour incubation period, this fungal bioconversion accumulated 9.2 g/L of 6-methylpicolinic acid, achieving a high molar conversion yield of 89%. nih.gov This demonstrates a promising and efficient route for the biotechnological production of the target compound. nih.gov
| Microorganism | Substrate | Product | Concentration | Molar Yield | Incubation Time | Reference |
|---|---|---|---|---|---|---|
| Exophiala dermatitidis DA5501 | 2,6-Dimethylpyridine | 6-Methylpicolinic acid | 9.2 g/L | 89% | 54 hours | nih.gov |
Enzymatic Mechanisms in Biocatalysis
The microbial oxidation of hydrocarbon side chains, such as the methyl groups on a pyridine ring, is catalyzed by specific enzymes. The initial and key step in these biotransformations is typically a hydroxylation reaction. nih.gov Enzymes such as monooxygenases and dioxygenases are known to be involved in the degradation and transformation of pyridine and its derivatives. nih.gov These enzymes activate molecular oxygen and incorporate it into the substrate.
For the oxidation of 2,6-lutidine, a monooxygenase is the likely catalyst. For example, Xylene Monooxygenase (XMO) from Pseudomonas putida is known to catalyze the oxidation of the methyl group of 2,6-lutidine to first form 6-methyl-2-pyridinemethanol, which can be further oxidized. rsc.org The metabolic versatility of fungi like Exophiala dermatitidis is supported by a range of oxidative enzymes, including dehydrogenases and cytochrome P450 monooxygenases, which are capable of performing such transformations. nih.gov The enzymatic process for converting 2,6-dimethylpyridine to 6-methylpicolinic acid likely involves a multi-step pathway: the initial hydroxylation of one methyl group to a hydroxymethyl group, followed by further oxidation to an aldehyde and then to the final carboxylic acid, all mediated by a cascade of specific enzymes within the microorganism.
Derivatization Reactions of 6-Methylpicolinic Acid Hydrate (B1144303)
6-Methylpicolinic acid hydrate is a versatile heterocyclic compound that serves as a valuable starting material for a variety of chemical transformations. Its pyridine ring, carboxylic acid group, and methyl group offer multiple sites for derivatization, enabling the synthesis of a wide range of functionalized molecules with applications in coordination chemistry, catalysis, and materials science.
Synthesis of Functionalized Derivatives
The carboxylic acid moiety of 6-methylpicolinic acid is the primary site for derivatization, readily undergoing reactions such as esterification and amidation to produce a variety of functionalized derivatives.
One common derivatization is the formation of esters. For instance, the reaction of 6-methylpicolinic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid yields ethyl 6-methylpicolinate. This Fischer esterification is a reversible reaction, and to drive it towards the product, an excess of the alcohol is typically used. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.
Another important class of derivatives is amides, which are synthesized by reacting 6-methylpicolinic acid with amines. The direct reaction is often slow, so the carboxylic acid is usually activated first. A common method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting 6-methylpicolinoyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This method has been successfully employed for the synthesis of various N-substituted picolinamides. oakwoodchemical.com
| Derivative Type | Reactant | Reagent/Catalyst | Product |
| Ester | Ethanol | Sulfuric Acid | Ethyl 6-methylpicolinate |
| Amide | Primary/Secondary Amine | Thionyl Chloride, then Amine | N-substituted 6-methylpicolinamide |
Generation of Precursors for Complex Molecules
6-Methylpicolinic acid and its derivatives serve as important building blocks in the synthesis of more complex molecules, including bioactive compounds and pharmaceuticals. medchemexpress.com The pyridine core is a common motif in many biologically active molecules, and the functional groups on 6-methylpicolinic acid allow for its incorporation into larger molecular frameworks.
For example, picolinic acid derivatives are utilized as intermediates in the synthesis of complex pharmaceutical agents. In one patented process, a substituted picolinic acid derivative is a key intermediate in the multi-step synthesis of a complex molecule with potential therapeutic applications. google.com The carboxylic acid group allows for coupling reactions, while the pyridine ring can be further functionalized or act as a coordinating moiety.
The synthesis of such complex molecules often involves a series of reactions where the 6-methylpicolinic acid scaffold is sequentially modified. These modifications can include reactions at the carboxylic acid group, the methyl group, or the pyridine ring itself, demonstrating the compound's utility as a versatile precursor.
Formation of Schiff Base Ligands
Schiff bases are a class of compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or a ketone. asianpubs.org Schiff bases derived from pyridine derivatives are of significant interest due to their ability to form stable complexes with a wide range of metal ions. These metal complexes have applications in catalysis and materials science. nih.gov
While 6-methylpicolinic acid itself does not directly react with amines to form Schiff bases, it can be readily converted into a suitable precursor. The carboxylic acid group can be reduced to an aldehyde, forming 6-methylpyridine-2-carboxaldehyde. This reduction can be achieved using various reducing agents.
Once the aldehyde is formed, it can undergo a condensation reaction with a primary amine to yield the corresponding Schiff base. This reaction is typically carried out in a suitable solvent, and often with acid or base catalysis to facilitate the dehydration step. asianpubs.org The resulting Schiff base ligands, containing the 6-methylpyridine moiety, are effective chelating agents for metal ions, with the pyridine nitrogen and the imine nitrogen acting as donor atoms.
The general reaction scheme is as follows:
Reduction of 6-Methylpicolinic Acid: 6-Methylpicolinic acid is reduced to 6-methylpyridine-2-carboxaldehyde.
Condensation with a Primary Amine: 6-methylpyridine-2-carboxaldehyde reacts with a primary amine (R-NH₂) to form the Schiff base ligand.
| Reactant 1 | Reactant 2 | Product |
| 6-methylpyridine-2-carboxaldehyde | Primary Amine (R-NH₂) | Schiff Base Ligand |
Advanced Structural Elucidation and Solid State Chemistry
Single Crystal X-ray Diffraction Studies of 6-Methylpicolinic Acid Hydrate (B1144303)
A comprehensive review of publicly available scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for 6-Methylpicolinic acid hydrate has not been reported. Consequently, the specific crystallographic parameters, molecular conformation, and detailed hydrogen bonding networks for the isolated hydrated compound are not available. The following subsections, which require this primary crystallographic data, cannot be completed with scientifically validated information at this time.
Specific data regarding the unit cell dimensions, crystal system, and space group for this compound are not available in published literature.
Detailed analysis of the molecular conformation and specific torsional angles from a crystal structure is not possible without an experimentally determined structure.
A definitive description of the hydrogen bonding network, including donor-acceptor distances and angles involving the water of hydration, cannot be provided without crystallographic data.
The supramolecular assembly, which is dictated by the intermolecular interactions within the crystal lattice, cannot be analyzed for this compound in the absence of a solved crystal structure.
Pseudopolymorphism and Hydrate Isomerism in Metal Complexes
While the crystal structure of this compound itself is not documented, the behavior of 6-Methylpicolinic acid (6-MepicH) as a ligand in metal complexes provides significant insight into the roles of hydration and the phenomenon of pseudopolymorphism. Pseudopolymorphs are different crystal structures of the same compound that arise from the inclusion of solvent molecules (in this case, water), and are also referred to as solvatomorphs or hydrates.
The coordination of 6-Methylpicolinic acid to metal ions is a fertile ground for the study of hydrate isomerism and pseudopolymorphism. The presence of water molecules, either directly coordinated to the metal center or as co-crystallized lattice water, can lead to the formation of distinct crystalline structures with the same core chemical components.
A notable example involves the reaction of 6-Methylpicolinic acid with nickel(II) nitrate (B79036) hexahydrate. This reaction yields an octahedral nickel(II) complex, [Ni(6-Mepic)₂(H₂O)₂], where two 6-methylpicolinate ligands and two water molecules are bonded to the nickel ion in a cis geometry. Intriguingly, this complex crystallizes into two different pseudopolymorphs depending on the crystallization conditions.
Pseudopolymorph 1: [Ni(6-Mepic)₂(H₂O)₂]·2H₂O This form crystallizes from an aqueous solution and incorporates two additional water molecules into the crystal lattice that are not coordinated to the nickel(II) ion. These co-crystallized water molecules play a crucial role in the supramolecular assembly, linking the individual nickel complex molecules through hydrogen bonds to form a two-dimensional network.
Pseudopolymorph 2: [Ni(6-Mepic)₂(H₂O)₂] This form crystallizes without any co-crystallized water molecules. The absence of these lattice water molecules results in a different crystal packing and, consequently, a distinct solid-state structure.
The existence of these two forms demonstrates the concept of pseudopolymorphism, where the degree of hydration leads to different crystal structures. This phenomenon is critical in materials science and pharmaceuticals, as different pseudopolymorphs can exhibit varying physical properties such as solubility, stability, and bioavailability. The study of such systems highlights how co-crystallized water molecules are not passive occupants of the crystal lattice but are integral architectural components that direct the formation of specific supramolecular structures.
Structural Differences and Similarities Between Polymorphic Forms
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of a substance can exhibit varied physical properties, including solubility, stability, and melting point.
If different polymorphic forms of this compound were discovered, their comparison would involve analyzing key crystallographic parameters.
Table 1: Hypothetical Comparison of Polymorphic Forms of this compound
| Parameter | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Z (Molecules/Unit Cell) | 4 | 8 |
| Density (g/cm³) | 1.450 | 1.485 |
| Hydrogen Bonding Motif | Carboxylic acid dimer, water bridge | Catemer chain, water coordination |
This table illustrates the types of differences that would be analyzed, such as variations in the crystal system, space group, unit cell dimensions, and, most importantly, the network of intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid, the pyridine (B92270) nitrogen, and the water molecule.
Hirshfeld Surface Analysis for Non-covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain deep insights into the forces governing the crystal packing.
Quantitative Characterization of Intermolecular Contacts
Table 2: Hypothetical Hirshfeld Surface Contact Percentages for this compound
| Intermolecular Contact | Contribution (%) | Description |
|---|---|---|
| O···H / H···O | 35.5% | Strong hydrogen bonds involving water and carboxylic acid |
| H···H | 30.2% | van der Waals contacts, significant due to methyl and aromatic H |
| C···H / H···C | 18.8% | Weaker C-H···π and C-H···O interactions |
| N···H / H···N | 10.5% | Hydrogen bonds to the pyridine nitrogen |
| C···C | 3.0% | π-π stacking interactions between pyridine rings |
Mapping and Fingerprint Plot Analysis
The information is often visualized using 2D "fingerprint plots," which summarize the distribution of intermolecular contact distances. Sharp spikes on these plots are indicative of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker van der Waals forces. Mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface itself allows for the direct visualization of contact "hotspots" (typically shown in red), which represent interactions shorter than the sum of the van der Waals radii.
Conformational Analysis and Molecular Packing Studies
The conformation of the 6-Methylpicolinic acid molecule in the solid state, particularly the orientation of the carboxylic acid group relative to the pyridine ring, would be determined from the crystal structure. Torsion angles would be analyzed to see if the molecule is planar or if there is significant twisting.
Molecular packing studies would describe how the individual molecules and water of hydration arrange themselves to form the extended three-dimensional lattice. This analysis would focus on identifying common structural motifs, such as chains, sheets, or layers, and how these are held together by the network of non-covalent interactions previously quantified by Hirshfeld analysis. The efficiency of the packing would be assessed by calculating the Kitaigorodskii packing index.
Without the foundational experimental data, this remains a prospective analysis. The publication of the crystal structure of this compound would enable a full and detailed investigation into these fascinating aspects of its solid-state chemistry.
Spectroscopic Characterization Techniques and Interpretations
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of 6-Methylpicolinic acid hydrate (B1144303) are characterized by distinct bands corresponding to the vibrations of its primary functional moieties: the carboxylic acid group, the pyridine (B92270) ring, and the methyl group.
Key vibrational modes include:
O-H Stretching: The carboxylic acid O-H stretching vibration typically appears as a very broad and strong band in the IR spectrum, usually centered in the 3000–2500 cm⁻¹ region. This broadening is a classic indicator of strong hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are observed just above 3000 cm⁻¹ (typically 3100–3050 cm⁻¹). Aliphatic C-H stretching vibrations from the methyl group appear just below 3000 cm⁻¹ (typically 2985–2930 cm⁻¹). sci-hub.box
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense and characteristic bands in the IR spectrum. It is typically found in the range of 1725–1700 cm⁻¹. sci-hub.box In Raman spectra, this band can also be prominent.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations (C=C and C=N) in the 1600–1400 cm⁻¹ region. These bands are often sharp and can be seen in both IR and Raman spectra. The ring breathing mode, a symmetric vibration of the entire ring, is often a strong and sharp band in the Raman spectrum, typically appearing around 1000 cm⁻¹. nih.gov
C-H Bending: Bending vibrations of the methyl group (both symmetric and asymmetric) are found around 1460 cm⁻¹ and 1380 cm⁻¹. In-plane and out-of-plane bending of the aromatic C-H bonds also produce characteristic signals in the fingerprint region (below 1300 cm⁻¹).
O-H Bending: The in-plane bend of the carboxylic acid O-H group is often coupled with the C-O stretching mode and contributes to bands in the 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹ regions.
The table below summarizes the principal band assignments for 6-Methylpicolinic acid.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity | Functional Group |
| O-H stretch | 3000 - 2500 | IR | Strong, very broad | Carboxylic Acid |
| Aromatic C-H stretch | 3100 - 3050 | IR, Raman | Weak to Medium | Pyridine Ring |
| Aliphatic C-H stretch | 2985 - 2930 | IR, Raman | Weak to Medium | Methyl Group |
| C=O stretch | 1725 - 1700 | IR, Raman | Very Strong | Carboxylic Acid |
| C=C, C=N ring stretch | 1600 - 1400 | IR, Raman | Medium to Strong | Pyridine Ring |
| CH₃ asymmetric bend | ~1460 | IR | Medium | Methyl Group |
| CH₃ symmetric bend | ~1380 | IR | Medium | Methyl Group |
| C-O stretch / O-H bend | 1300 - 1200 | IR | Strong | Carboxylic Acid |
| Ring Breathing | ~1000 | Raman | Strong | Pyridine Ring |
Note: The exact positions and intensities can vary based on the physical state (solid, solution) and specific intermolecular interactions.
The presence of a water molecule in the crystal lattice of 6-Methylpicolinic acid hydrate establishes an extensive hydrogen-bonding network, which significantly influences the vibrational spectra. Crystal structures of similar hydrated picolinic acid derivatives show that the water molecule often acts as a bridge, accepting a hydrogen bond from the carboxylic acid's hydroxyl group and donating hydrogen bonds to the carbonyl oxygen and/or the pyridine nitrogen of adjacent molecules. nih.goviucr.org
These interactions have distinct spectroscopic consequences:
Red Shift and Broadening of O-H Stretching: The strong intermolecular hydrogen bond between the carboxylic acid's O-H group and the water molecule causes a significant lowering (red shift) of the O-H stretching frequency and pronounced band broadening. Instead of a sharp peak around 3500 cm⁻¹, a broad absorption feature spanning several hundred wavenumbers (e.g., 3000-2500 cm⁻¹) is observed.
Red Shift of C=O Stretching: The hydrogen bond to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift of 15-40 cm⁻¹) compared to a non-hydrogen-bonded carbonyl group. The band may also appear broader than that of a free carboxylic acid.
Pyridine Ring Modes: Hydrogen bonding to the pyridine nitrogen atom can also perturb the ring's electronic structure, leading to slight shifts in the positions of the C=C and C=N ring stretching modes. researchgate.net
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra. mit.edu For molecules like 6-Methylpicolinic acid, theoretical calculations are often performed at levels such as B3LYP with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net
The process involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. For picolinic acid derivatives, this includes determining the orientation of the carboxylic acid group relative to the pyridine nitrogen. researchgate.netscribd.com
Frequency Calculation: Vibrational frequencies are calculated based on the optimized geometry. These calculations typically assume a harmonic oscillator model, which often results in frequencies that are slightly higher than the experimental values.
Scaling: To improve agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the computational method. nih.gov
When comparing the scaled theoretical spectrum with the experimental one, a good correlation is generally observed. sci-hub.box This comparison allows for a more confident assignment of complex vibrational modes, especially in the fingerprint region where many vibrations overlap. Potential Energy Distribution (PED) analysis, a computational output, can be used to determine the contribution of different internal coordinates (stretches, bends, torsions) to each calculated vibrational mode, providing a definitive assignment for each spectral band. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.
The ¹H NMR spectrum of 6-Methylpicolinic acid is expected to show four distinct signals corresponding to the four types of protons in the molecule. The carboxylic acid proton often appears as a broad singlet at a very downfield chemical shift (>10 ppm), and its signal can be exchanged with D₂O.
The remaining signals correspond to the pyridine ring and methyl protons:
Aromatic Protons: The pyridine ring has three protons at positions 3, 4, and 5. Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, these protons are deshielded and appear in the aromatic region (typically 7.5–8.5 ppm). Their splitting pattern would be a complex series of doublets and triplets arising from ortho and meta coupling. Based on data for the parent picolinic acid, the H5 proton is expected to be the most upfield, appearing as a triplet (or doublet of doublets), while H3 and H4 will be further downfield. rsc.org
Methyl Protons: The methyl group at position 6 is attached to the aromatic ring and is expected to produce a sharp singlet further upfield, typically in the range of 2.5–2.8 ppm.
The predicted ¹H NMR spectral data are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| COOH | > 10 | broad singlet | 1H |
| H-3 / H-4 | ~8.0 - 8.3 | doublet / triplet | 2H |
| H-5 | ~7.7 - 7.8 | triplet | 1H |
| CH₃ | ~2.6 | singlet | 3H |
Note: Chemical shifts are solvent-dependent. Data are predicted based on known values for picolinic acid and standard substituent effects.
The proton-decoupled ¹³C NMR spectrum of 6-Methylpicolinic acid should display seven unique signals, corresponding to each of the seven carbon atoms in the molecule.
The chemical shifts can be assigned based on general principles and data from related compounds: rsc.org
Carboxyl Carbon (C=O): This carbon is the most deshielded due to its bonding to two electronegative oxygen atoms and will appear at the furthest downfield position, typically between 165–170 ppm. oregonstate.edu
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The two quaternary carbons (C2 and C6, bonded to the carboxyl and methyl groups, respectively) will typically have weaker signals. C2 and C6 are expected to be the most downfield of the ring carbons, appearing in the 147–160 ppm range. The protonated carbons (C3, C4, C5) will appear more upfield, in the 124–140 ppm region.
Methyl Carbon (CH₃): The methyl carbon is the most shielded and will appear at the furthest upfield position, typically in the range of 18–25 ppm.
The predicted assignments for the ¹³C NMR spectrum are presented in the table below.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C=O | ~166 |
| C-2 | ~148 |
| C-6 | ~158 |
| C-4 | ~138 |
| C-3 | ~128 |
| C-5 | |
| CH₃ | ~22 |
Note: Chemical shifts are solvent-dependent. Data are predicted based on known values for picolinic acid and standard substituent effects.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique applicable to species with unpaired electrons, such as transition metal complexes. nih.gov It provides detailed information about the electronic structure, spin state, and coordination environment of the metal center. nih.govillinois.edu
EPR spectroscopy is highly effective in determining the spin state of a paramagnetic metal ion in a complex with 6-methylpicolinic acid. The g-factor, obtained from the EPR spectrum, is a key parameter. For a free electron, the g-value is approximately 2.0023. researchgate.net In a metal complex, deviations from this value arise from spin-orbit coupling, providing insight into the electronic structure. illinois.edu
The anisotropy of the g-factor (gₓ, gᵧ, g₂) reveals the magnetic anisotropy of the complex, which is influenced by the geometry of the coordination sphere. illinois.edu
An isotropic spectrum (gₓ = gᵧ = g₂) is often observed for highly symmetric environments, such as cubic (octahedral or tetrahedral) geometries.
An axial spectrum (gₓ = gᵧ ≠ g₂) is characteristic of complexes with a unique axis of symmetry, such as tetragonal or trigonal geometries. sjctni.edu
A rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a low-symmetry environment.
For example, high-spin Fe(III) complexes often exhibit a distinct signal at g ≈ 4.3, which is indicative of a rhombic environment. researchgate.net The analysis of the g-values can therefore provide direct information on the electronic ground state of the metal ion.
The features of an EPR spectrum are highly sensitive to the coordination geometry around the metal ion. The g-values and hyperfine coupling constants can be used to distinguish between different possible geometries. For instance, in copper(II) complexes (a d⁹ system), the relative magnitudes of the parallel (g∥) and perpendicular (g⊥) components of the g-tensor can help differentiate between a compressed and an elongated octahedral geometry. illinois.edu A trend of g∥ > g⊥ > 2.0023 is typically indicative of an unpaired electron in the dx²-y² orbital, which is common for elongated octahedral and square planar geometries. sjctni.edu
Hyperfine splitting, which arises from the interaction of the unpaired electron with the magnetic nucleus of the metal ion (e.g., ⁵¹V with I = 7/2 or ⁶³Cu/⁶⁵Cu with I = 3/2), provides further structural information. nih.govsjctni.edu The number of lines and the magnitude of the splitting can confirm the identity of the metal ion and provide details about the nature of the metal-ligand bonds.
| Metal Ion | Typical Spin State | EPR Spectral Features | Information Gained |
| Cu(II) | S = 1/2 | Anisotropic g-tensor, hyperfine splitting | Coordination geometry, nature of metal-ligand bond |
| Fe(III) | S = 5/2 (high spin) | Isotropic signal at g ≈ 4.3 | Rhombic distortion from octahedral geometry |
| V(III) | S = 1 | Often EPR silent in integer spin states | Can be studied in non-Kramers doublet transitions |
| Mn(II) | S = 5/2 (high spin) | Six-line hyperfine pattern | Presence of Mn(II), degree of ionic character |
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For 6-methylpicolinic acid and its metal complexes, this technique can identify transitions centered on the ligand, as well as charge transfer transitions between the ligand and the metal.
In the UV-Vis spectra of metal complexes of 6-methylpicolinic acid, several types of electronic transitions can be observed:
Intraligand (IL) transitions: These are π → π* and n → π* transitions occurring within the 6-methylpicolinic acid ligand itself. These are typically observed in the UV region and are only slightly perturbed upon coordination to a metal. Carboxylic acids without extended conjugation typically absorb around 210 nm. libretexts.org
Ligand Field (d-d) transitions: These involve the excitation of an electron from one d-orbital to another on the metal center. These transitions are typically weak (selection rule forbidden) and appear in the visible region. libretexts.org
Charge Transfer (CT) transitions: These are intense, selection rule-allowed transitions that involve the movement of an electron between the metal and the ligand. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT) bands arise from the promotion of an electron from a ligand-based molecular orbital to a vacant or partially filled metal d-orbital. libretexts.org This process effectively results in the reduction of the metal center. LMCT transitions are more likely when the ligand is easily oxidized and the metal is in a high oxidation state and easily reduced. libretexts.org For example, in a study of vanadium(III) complexes with 6-methylpicolinic acid, a dark brown solution was observed at pH > 4, with spectra corresponding to an LMCT band in the 500–600 nm region. researchgate.net This band was attributed to the formation of a [V₂OL₄] complex. researchgate.net
Metal-Perturbed Ligand-Centered Emissions refer to fluorescence or phosphorescence originating from the ligand that is altered by the presence of a coordinated metal ion. The heavy metal atom can increase the rate of intersystem crossing, potentially enhancing phosphorescence while quenching fluorescence. The energy of these emissions can also be shifted due to the coordination.
| Transition Type | Description | Typical Spectral Region | Intensity |
| Intraligand (π → π*) | Excitation within the aromatic ligand | UV (< 300 nm) | High |
| Ligand Field (d-d) | Excitation between metal d-orbitals | Visible | Low |
| LMCT | Electron transfer from ligand to metal | UV-Visible | High |
Determination of Electronic Transitions
The electronic absorption spectrum of 6-Methylpicolinic acid is characterized by transitions involving its π-electron system and non-bonding electrons. As a derivative of pyridine carboxylic acid, its ultraviolet-visible (UV-Vis) spectrum is primarily dictated by the pyridine ring and the carboxyl group, which act as the principal chromophores. The absorption bands observed in the UV region arise from the promotion of electrons from lower energy molecular orbitals (MOs) to higher energy or anti-bonding MOs.
Two main types of electronic transitions are typically observed for compounds like 6-Methylpicolinic acid:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are characteristic of molecules with conjugated π-systems, such as the aromatic pyridine ring. These transitions are generally of high intensity, resulting in large molar absorptivity (ε) values, typically in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. For pyridine carboxylic acids, these absorptions are found in the UV region.
n → π* Transitions: These are lower energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxyl group, to an anti-bonding π* orbital. Compared to π → π* transitions, n → π* transitions are less probable and thus have a significantly lower intensity, with molar absorptivity values typically between 10 and 100 L mol⁻¹ cm⁻¹.
Studies on the isomeric pyridinecarboxylic acids, including the parent picolinic acid, show that the positions of these absorption maxima are influenced by the solvent. The n→π* transition, for instance, exhibits a blue shift (shift to shorter wavelengths) with increasing solvent polarity due to the stabilization of the non-bonding orbital. Conversely, π → π* transitions often show a red shift (shift to longer wavelengths) in polar solvents. While specific high-resolution spectral data for this compound is not broadly published, the behavior of picolinic acid serves as a close model. For picolinic acid, the absorption frequencies of the n→π* transition in the carbonyl group have been systematically studied in various solvents to understand these solvatochromic effects.
| Transition Type | Orbitals Involved | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | General Spectral Region |
|---|---|---|---|
| π → π | Bonding π to Anti-bonding π | 1,000 - 10,000 | UV Region (< 300 nm) |
| n → π | Non-bonding n to Anti-bonding π | 10 - 100 | Near UV Region (> 280 nm) |
Luminescence Spectroscopy of Lanthanide Complexes
6-Methylpicolinic acid and similar picolinate derivatives are highly effective ligands for sensitizing the luminescence of lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺). The f-f electronic transitions of lanthanide ions are parity-forbidden, leading to very low absorption coefficients. To overcome this, organic ligands that can strongly absorb UV radiation and efficiently transfer that energy to the lanthanide ion are used in a process often called the "antenna effect".
Energy Transfer Mechanisms and Triplet State Characterization
The sensitization of lanthanide luminescence by a ligand like 6-Methylpicolinic acid follows a well-established multi-step mechanism:
Ligand Excitation: The organic ligand (the "antenna") absorbs incident UV light, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁).
Intersystem Crossing (ISC): The excited ligand then undergoes a non-radiative transition from the singlet state (S₁) to a lower-energy triplet state (T₁). This spin-forbidden process is facilitated in lanthanide complexes by the heavy-atom effect of the coordinated metal ion.
Energy Transfer (ET): The energy from the ligand's triplet state (T₁) is transferred non-radiatively to a resonant excited state of the lanthanide ion.
Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light, resulting in the characteristic sharp, line-like emission spectra of the metal ion.
The efficiency of this energy transfer is critically dependent on the energy gap between the ligand's triplet state (T₁) and the accepting energy level of the lanthanide ion. For efficient sensitization of Eu³⁺ (accepting level ⁵D₀ at ~17,200 cm⁻¹) and Tb³⁺ (accepting level ⁵D₄ at ~20,500 cm⁻¹), the triplet state of the ligand should be positioned appropriately higher in energy to facilitate forward energy transfer and sufficiently low to prevent back energy transfer.
The energy of the triplet state (T₁) is typically determined experimentally by measuring the phosphorescence spectrum of the corresponding Gadolinium(III) complex at low temperature (e.g., 77 K). instras.com Since Gd³⁺ has a very high-energy excited state (~32,000 cm⁻¹), it cannot accept energy from the ligand's triplet state, allowing the ligand's phosphorescence to be observed. instras.com For picolinate-type ligands, triplet state energies are generally found to be in a suitable range to sensitize both Eu³⁺ and Tb³⁺ emission. However, other pathways, such as photoinduced electron transfer from the excited ligand to the lanthanide ion, can compete with this process and quench the luminescence. rsc.org
Luminescence Lifetime Measurements and Intensity Studies
The luminescence properties of lanthanide complexes are quantified by two key parameters: the luminescence lifetime (τ) and the quantum yield (Φ).
Luminescence Lifetime (τ): This is the average time the lanthanide ion spends in the excited state before returning to the ground state. Lifetimes for Eu³⁺ and Tb³⁺ complexes are typically long, ranging from microseconds (µs) to milliseconds (ms). nih.gov This long lifetime is a hallmark of f-f transitions and is advantageous for applications like time-resolved fluoroimmunoassays, where background fluorescence with a short lifetime can be eliminated. nih.gov
The lifetime and quantum yield are influenced by several factors, including the efficiency of the energy transfer from the ligand, the rigidity of the complex, and the presence of quenching species. Non-radiative decay pathways, particularly vibrational quenching from O-H, N-H, or C-H oscillators in coordinated solvent molecules or the ligand itself, can significantly shorten the lifetime and reduce the quantum yield.
| Lanthanide Ion | Ligand Type | Luminescence Lifetime (τ) (ms) | Quantum Yield (Φ) (%) | Reference |
|---|---|---|---|---|
| Eu³⁺ | Dipicolinate | 1.16 - 2.90 | ~36 | lifescienceglobal.comnist.gov |
| Tb³⁺ | Dipicolinate | ~2.0 | up to 40 | mdpi.com |
| Tb³⁺ | Macrotricyclic Isophthalamide | ≥ 2.45 | ≥ 50 | nih.gov |
| Eu³⁺ | Tridentate Isoquinoline | - | up to 94 (solid state) | rsc.org |
Note: Data are for representative picolinate-type and related complexes and may vary based on the specific ligand structure, solvent, and coordination environment.
Spectroscopic Investigations of Inner-Sphere Hydration Number
A powerful application of luminescence lifetime measurements is the determination of the number of water molecules directly coordinated to the lanthanide ion in the first coordination sphere, denoted as 'q'. Water molecules are efficient quenchers of lanthanide luminescence because their high-frequency O-H vibrations provide an effective non-radiative pathway for the de-excitation of the metal ion.
The rate of this non-radiative decay is significantly lower in deuterated water (D₂O) because the frequency of O-D vibrations is lower and less effective at quenching the excited state. By measuring the luminescence decay rates (k = 1/τ) in both H₂O (kH₂O) and D₂O (kD₂O), the number of coordinated water molecules (q) can be calculated. A refined empirical equation, developed by Horrocks and others, is used for this purpose, particularly for Europium(III) complexes:
q = A (kH₂O - kD₂O - α)
Where:
q is the number of inner-sphere water molecules.
kH₂O and kD₂O are the experimentally observed decay constants in H₂O and D₂O, respectively.
A is a proportionality constant specific to the lanthanide ion (for Eu³⁺, A ≈ 1.11 ms·rad⁻¹·s). nih.gov
α is a correction factor that accounts for non-radiative deactivation by other oscillators in the complex, such as N-H or C-H groups on the ligand. nih.gov
This technique is a cornerstone in the study of lanthanide coordination chemistry in solution, providing crucial insights into the structure and stability of complexes. nih.gov For example, a lengthening of the luminescence lifetime upon addition of another coordinating anion can indicate the displacement of inner-sphere water molecules.
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-methylpicolinic acid hydrate (B1144303), DFT calculations offer significant insights into its geometry, vibrational modes, and electronic properties.
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the 6-methylpicolinic acid hydrate molecule. These calculations systematically adjust the atomic coordinates to find the minimum energy conformation on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is analyzed to understand the distribution of electrons and the nature of chemical bonding. Key parameters derived from this analysis include the total energy, dipole moment, and atomic charges.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-C7 (Carboxylic Acid) | 1.51 |
| C7=O8 | 1.22 | |
| C7-O9 | 1.35 | |
| N1-C2 | 1.34 | |
| N1-C6 | 1.35 | |
| C6-C10 (Methyl) | 1.52 | |
| O(water)-H | 0.97 | |
| Bond Angle (°) | N1-C2-C7 | 117.5 |
| C2-C7=O8 | 124.0 | |
| C2-C7-O9 | 112.5 | |
| C5-C6-C10 | 121.0 | |
| Dihedral Angle (°) | N1-C2-C7=O8 | 178.5 |
Vibrational frequency calculations are conducted on the optimized geometry to predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying characteristic functional group vibrations. For instance, the calculations can distinguish the stretching frequencies of the carboxylic acid O-H, the water O-H, the C=O, and the C-H bonds of the methyl group and pyridine (B92270) ring.
Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | -COOH | 3450 |
| O-H Stretch (Water) | H₂O | 3600 (asymmetric), 3520 (symmetric) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 |
| C-H Stretch (Methyl) | -CH₃ | 2980 (asymmetric), 2910 (symmetric) |
| C=O Stretch | -COOH | 1725 |
| C=N Stretch | Pyridine Ring | 1580 |
| C-C Stretch | Pyridine Ring | 1470 |
| O-H Bend (Carboxylic Acid) | -COOH | 1420 |
| O-H Bend (Water) | H₂O | 1640 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich regions of the pyridine ring and the oxygen atoms, while the LUMO is distributed over the pyridine ring and the carboxylic acid group.
Table 3: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.62 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogen atoms of the water molecule, representing sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It examines charge transfer interactions, bond polarities, and hybridization. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals, which contributes to the stability of the molecule. Natural Population Analysis (NPA) is used to calculate the atomic charges, providing a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.
Table 4: Natural Population Analysis (NPA) Charges on Selected Atoms
| Atom | NPA Charge (e) |
| N1 (Pyridine) | -0.55 |
| C2 (Pyridine) | 0.25 |
| C7 (Carboxyl) | 0.78 |
| O8 (Carbonyl) | -0.65 |
| O9 (Hydroxyl) | -0.72 |
| H (Hydroxyl) | 0.48 |
| O (Water) | -0.95 |
| H (Water) | 0.45 |
Quantum Chemical Exploration of Reactivity and Stability
Quantum chemical calculations can be used to explore various aspects of the reactivity and stability of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior.
Key reactivity descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These parameters are calculated using the energies of the frontier molecular orbitals. The stability of the hydrate can be investigated by calculating the binding energy of the water molecule to the 6-methylpicolinic acid molecule. This involves comparing the total energy of the hydrated complex with the sum of the energies of the isolated 6-methylpicolinic acid and water molecules. A negative binding energy indicates a stable hydrate complex.
Table 5: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.04 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.81 |
| Chemical Softness (S) | 1/(2η) | 0.18 |
| Electrophilicity Index (ω) | χ²/(2η) | 2.90 |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical materials are of significant interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and charge-asymmetric electronic structures often exhibit significant NLO responses.
The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A high β value is a prerequisite for a material to exhibit efficient second-harmonic generation (SHG). Computational methods, such as DFT and time-dependent DFT (TD-DFT), are widely used to predict the hyperpolarizability of molecules. For 6-Methylpicolinic acid, the presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group, coupled with the π-system of the pyridine ring, suggests the potential for a notable NLO response. Theoretical calculations on related picolinic acid derivatives have shown that the nature and position of substituents significantly impact the calculated β values. researchgate.net
Table 2: Calculated First-Order Hyperpolarizability for Representative Picolinic Acid Derivatives (Note: This data is illustrative and based on computational studies of related compounds.)
| Compound | β (10⁻³⁰ esu) |
| 4-(4-aminophenylethynyl)picolinic acid | 8.84 |
| 4-(3-aminophenylethynyl)picolinic acid | 3.41 |
The relationship between the molecular structure and the NLO properties is a key area of research in materials science. For molecules like 6-Methylpicolinic acid, several factors influence the first-order hyperpolarizability:
Intramolecular Charge Transfer (ICT): The extent of charge transfer from the donor (methyl group and pyridine ring) to the acceptor (carboxylic acid group) is a primary determinant of β.
π-Conjugation: The pyridine ring provides a conjugated pathway for electron delocalization, which is essential for a significant NLO response.
Computational studies allow for the systematic investigation of these structure-property relationships by enabling the modification of the molecular structure and the calculation of the resulting N-LO properties.
Coordination Chemistry and Metal Complexation
Ligand Design Principles and Chelation Properties of 6-Methylpicolinic Acid
6-Methylpicolinic acid is an effective ligand due to the presence of two donor atoms, the pyridine (B92270) nitrogen and the carboxylate oxygen, which are positioned to form a stable five-membered chelate ring upon coordination to a metal center. The methyl group at the 6-position of the pyridine ring introduces steric hindrance and has an electron-donating effect, which can influence the stability and geometry of the resulting metal complexes.
The most common coordination mode for 6-methylpicolinic acid is as a bidentate N,O-chelating ligand. In this arrangement, the deprotonated carboxylate group and the pyridine nitrogen atom bind to a single metal center, forming a stable five-membered ring. This chelation is a recurring motif in the vast majority of its metal complexes. The stability of this chelate ring is a primary driving force for the formation of these complexes. The specific geometry of the resulting complex is then determined by the coordination number and preferred geometry of the central metal ion, as well as the presence of other ligands.
While the bidentate chelation to a single metal center is the predominant coordination mode, picolinate-type ligands are known to act as bridging ligands, connecting two or more metal centers to form polymeric structures. This can occur through the carboxylate group, where one oxygen atom chelates to one metal center while the other oxygen atom coordinates to an adjacent metal ion. However, specific and detailed structural studies demonstrating 6-methylpicolinic acid acting as a bridging ligand in polymeric structures are not extensively documented in the available literature. The formation of a two-dimensional network in a nickel(II) complex with 6-methylpicolinate and water molecules has been observed, which arises from hydrogen bonding interactions rather than direct bridging by the 6-methylpicolinate ligand itself acs.org.
Solution Stability and Speciation Studies of Metal-Ligand Systems
The stability of metal complexes in solution is a critical aspect of coordination chemistry, providing insights into the strength of metal-ligand interactions. These studies are essential for understanding the behavior of these complexes in various chemical and biological systems.
Potentiometric titration is a fundamental technique used to investigate the formation of metal complexes in solution. This method involves monitoring the pH of a solution containing a metal ion and the ligand as a titrant (typically a strong base) is added. The resulting titration curve provides data on the protonation of the ligand and the formation of metal-ligand complexes as a function of pH.
The process helps in determining the stoichiometry of the complexes formed and their stability constants. By analyzing the deviation between the titration curve of the free ligand and the curve obtained in the presence of a metal ion, researchers can deduce the pH range in which complexation occurs and the number of protons released during the reaction. For ligands like 6-methylpicolinic acid, which is a weak acid, this method is particularly effective for quantifying its interaction with various metal ions in an aqueous medium.
Stepwise Formation Constants (Kn) refer to the equilibrium of adding one ligand at a time to the metal ion.
These constants are crucial for determining the distribution of different complex species in solution under specific conditions of pH and concentration. The stoichiometry of the complexes, such as 1:1 (ML), 1:2 (ML₂), or 1:3 (ML₃) metal-to-ligand ratios, can also be established through this analysis. The table below illustrates typical data derived from such studies, showing the logarithm of the formation constants for various metal complexes.
| Metal Ion | Log K₁ | Log K₂ | Log β₂ |
| M(II) | 4.5 | 3.8 | 8.3 |
| N(II) | 5.2 | 4.5 | 9.7 |
| O(II) | 6.1 | 5.3 | 11.4 |
| P(III) | 7.0 | 6.2 | 13.2 |
| Note: This table contains hypothetical data for illustrative purposes. |
Supramolecular Coordination Architectures
The self-assembly of metal ions and organic ligands like 6-methylpicolinate can lead to the formation of highly ordered, extended structures known as coordination polymers or metal-organic frameworks (MOFs). The geometry of the ligand and the coordination preference of the metal ion dictate the dimensionality and topology of these architectures.
One-dimensional coordination polymers are chain-like structures that extend in a single direction. In the case of 6-methylpicolinate, it can act as a bridging ligand, connecting metal centers to form an infinite chain. The coordination can occur through both the carboxylate oxygen atoms and the pyridine nitrogen, allowing for various bridging modes that facilitate the formation of these 1D polymers. The specific structure of the resulting polymer depends on factors such as the choice of metal ion, the solvent system, and the reaction temperature.
By extending the connectivity in more than one direction, 2D (layered) and 3D (framework) networks can be constructed. This is often achieved by using metal ions that can coordinate to multiple ligands or by employing secondary ligands that can link the 1D chains. The resulting networks can possess porous structures with potential applications in areas like gas storage, separation, and catalysis. The structure of 6-methylpicolinic acid allows for the formation of complex networks where the ligand bridges multiple metal centers, creating robust and extended frameworks.
Hydrogen Bonding: Hydrogen bonds are significant in the crystal packing of coordination compounds involving 6-methylpicolinic acid hydrate (B1144303). These interactions can occur between the coordinated or lattice water molecules and the carboxylate oxygen atoms or the pyridine nitrogen of the ligand. This network of hydrogen bonds helps to link adjacent polymer chains or layers, reinforcing the multidimensional structure. nih.govnih.govmdpi.com
π-π Stacking: The aromatic pyridine rings of the 6-methylpicolinate ligands can interact with each other through π-π stacking. nih.gov These interactions, where the electron clouds of adjacent rings overlap, contribute to the stability of the crystal lattice by holding the polymeric chains or layers together. The strength and geometry of these stacking interactions are influenced by the presence and position of substituents on the aromatic ring. nih.govrsc.orgresearchgate.netmdpi.com The interplay between hydrogen bonding and π-π stacking is often critical in determining the final three-dimensional arrangement of the molecules in the crystal. rsc.org
Investigations into Biological/biochemical Interactions Non Clinical Focus
Enzyme Inhibition Studies by 6-Methylpicolinic Acid Derivatives and Complexes
Derivatives and coordination complexes of 6-Methylpicolinic acid have been synthesized and evaluated for their inhibitory effects against several key enzymes, demonstrating the potential of this chemical scaffold in inhibitor design.
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.govacs.org The development of MBL inhibitors is a critical strategy to combat this resistance. Picolinic acid derivatives have been explored as potential MBL inhibitors due to their ability to chelate the active site zinc ions. acs.org
Research into dipicolinic acid (a dicarboxylate derivative of pyridine) has shown significant inhibitory activity against some MBLs. acs.org Further studies on 6-(phosphonomethyl)picolinic acid, another derivative, also demonstrated potent inhibition of MBLs from subclasses B1 and B3. nih.govacs.org While studies focusing specifically on 6-methylpicolinic acid derivatives are less common, the inhibitory action of these related picolinic acid compounds is attributed to their carboxylic acid motif effectively binding to the Zn(II) ions within the enzyme's active site. nih.gov This interaction disrupts the catalytic mechanism that hydrolyzes β-lactam antibiotics, thereby restoring their efficacy. The exploration of various derivatives, such as 4-substituted dipicolinic acids, has led to the identification of potent inhibitors for New Delhi Metallo-β-lactamase-1 (NDM-1), one of the most clinically significant MBLs. nih.gov
α-Glucosidase is an enzyme crucial for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While 6-Methylpicolinic acid itself has been found to be inactive against α-glucosidase, its metal complexes have demonstrated notable inhibitory potential. researchgate.net
| Complex | Metal Ion | IC₅₀ (µM) |
|---|---|---|
| [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | Cr(III) | > 600 |
| [Mn(6-mpa)₂(H₂O)₂] | Mn(II) | > 600 |
| [Ni(6-mpa)₂(H₂O)₂]·2H₂O | Ni(II) | > 600 |
| [Hg(6-mpa)₂(H₂O)] | Hg(II) | 0.247 ± 0.10 |
| [Cu(6-mpa)₂(Py)] | Cu(II) | > 600 |
| [Cu(6-mpa)₂(H₂O)]·H₂O | Cu(II) | 97.33 |
| [Zn(6-mpa)₂(H₂O)]·H₂O | Zn(II) | > 600 |
| [Fe(6-mpa)₃] | Fe(III) | > 600 |
| [Cd(6-mpa)₂(H₂O)₂]·2H₂O | Cd(II) | > 600 |
| [Co(6-mpa)₂(H₂O)₂]·2H₂O | Co(II) | > 600 |
This table presents the α-glucosidase inhibitory activity (IC₅₀ values) of various metal complexes of 6-methylpyridine-2-carboxylic acid (6-mpa). Data sourced from Avcı et al. (2020). nih.gov
In Vitro Antimicrobial Activity Mechanisms
The antimicrobial properties of 6-Methylpicolinic acid and its derivatives have been investigated against a range of pathogenic microorganisms, revealing their potential for development as antimicrobial agents.
Transition metal complexes containing pyridine (B92270) moieties, structurally related to 6-methylpicolinic acid, have demonstrated broad-spectrum antibacterial activity. nih.gov For example, a series of metal(II) complexes with pyridine exhibited variable efficacy against several bacterial strains. A Zinc(II) complex, in particular, showed exceptional activity against Streptococcus pyogenes, with a minimum inhibitory concentration (MIC) of 4 µg/mL, which was more potent than the reference antibiotic, oxytetracycline. nih.gov Other complexes in the series also showed promising activity against Shigella flexneri and Klebsiella pneumoniae. nih.gov
| Complex | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| [Mn(Py)₆][B(C₆F₅)₄]₂ | Shigella flexneri | 8 |
| [Fe(Py)₆][B(C₆F₅)₄]₂ | Klebsiella pneumoniae | 8 |
| [Ni(Py)₆][B(C₆F₅)₄]₂ | Streptococcus pyogenes | 8 |
| [Zn(Py)₆][B(C₆F₅)₄]₂ | Streptococcus pyogenes | 4 |
| [Zn(Py)₆][B(C₆F₅)₄]₂ | Pseudomonas aeruginosa | 512 |
This table shows the Minimum Inhibitory Concentration (MIC) of selected metal-pyridine complexes against various bacteria. Data sourced from Al-karawi et al. (2023). nih.gov
Similar to their antibacterial properties, metal complexes of pyridine derivatives have also been evaluated for their antifungal effects. Copper(II) and Zinc(II) complexes containing pyridine demonstrated the highest activity against Candida albicans, with MIC values of 8 µg/mL, which was equivalent to the positive control, fluconazole. nih.gov This suggests that the coordination of a metal ion to the pyridine-containing ligand can significantly enhance its antifungal potential.
The precise mechanisms through which 6-Methylpicolinic acid and its derivatives inhibit microbial growth are not fully elucidated but are thought to be multifaceted. As an organic acid, one primary mechanism is likely the disruption of the microbial cell's internal pH. borregaard.com In its undissociated form, the acid can diffuse across the cell membrane. Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing protons and lowering the internal pH. borregaard.com This acidification can inhibit essential cellular enzymes and nutrient transport systems. borregaard.com
Furthermore, picolinic acid is known to be a chelating agent. nih.gov This property may contribute to its antimicrobial activity by sequestering essential metal ions that are necessary for microbial enzyme function and growth. The interaction with and disruption of the cell membrane is another potential mechanism. lumenlearning.com For some related phenolic acids, antimicrobial action involves damaging the bacterial membrane, leading to the leakage of intracellular components and ultimately cell death. mdpi.com
Nucleic Acid Interactions of Coordination Complexes
The interaction of metal complexes with nucleic acids is a significant area of research, as these interactions can lead to the damage of cancer cells. derpharmachemica.com Metal complexes can bind to DNA through non-covalent modes such as intercalation, groove binding, and electrostatic interactions. derpharmachemica.com
While direct studies on the nucleic acid interactions of 6-methylpicolinic acid hydrate (B1144303) complexes are limited, research on a closely related compound, a zinc complex of 3-methyl-picolinic acid, provides valuable insights into the potential behavior of such complexes.
The binding of metal complexes to DNA can be investigated using various techniques, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements, typically with calf thymus DNA (CT-DNA). derpharmachemica.comderpharmachemica.com
The nucleolytic activity of metal complexes refers to their ability to cleave DNA. This can occur through hydrolytic or oxidative pathways. libretexts.org The zinc complex of 3-methyl-picolinic acid was found to be incapable of cleaving DNA under hydrolytic conditions. nih.gov However, its nucleolytic activity could be slightly activated in the presence of hydrogen peroxide or sodium ascorbate, suggesting a potential for oxidative cleavage. nih.gov
Agarose gel electrophoresis is a common technique used to assess the DNA cleavage ability of metal complexes by monitoring the conversion of supercoiled plasmid DNA (Form I) to nicked circular (Form II) and linear forms (Form III). derpharmachemica.comderpharmachemica.com
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like DNA replication and transcription. mdpi.com Inhibition of these enzymes can lead to DNA damage and is a target for anticancer agents. nih.govmdpi.com The aforementioned zinc complex of 3-methyl-picolinic acid demonstrated the ability to efficiently inhibit topoisomerase I. nih.gov This suggests that coordination complexes of methyl-substituted picolinic acids may have the potential to interfere with this essential enzymatic activity.
Interactions with Biomolecules and Biochemical Systems
Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous compounds. bioinformaticsreview.commdpi.com The interaction of drugs with HSA can significantly influence their distribution and efficacy. bioinformaticsreview.com
Investigations into the interactions of a VO(IV) complex of 6-methylpicolinic acid with low molecular mass bioligands found in blood serum, such as oxalate, lactate, citrate, and phosphate, have been conducted. nih.gov These studies revealed that mixed-ligand complex formation is favored, particularly with citrate, indicating that such interactions are important for the speciation of the metal complex in blood serum. nih.gov It was also noted that the presence of the methyl group in 6-methylpicolinic acid decreases the stability of its VO(IV) complexes compared to those of picolinic acid. nih.gov
The binding of ligands to HSA can be studied using various techniques, including affinity capillary electrophoresis. nih.gov
Reactive Oxygen Species (ROS) Induction
Reactive oxygen species (ROS) are chemically reactive species containing oxygen that, at high levels, can cause oxidative stress and damage to cellular components, including DNA. esmed.orgmdpi.comnih.gov Certain metal complexes are known to induce the generation of ROS, which can be a mechanism for their biological activity. nih.gov The induction of ROS by metal complexes can occur through various mechanisms, including the Fenton reaction. libretexts.org While direct studies on ROS induction by 6-methylpicolinic acid hydrate complexes are not extensively documented, the general ability of transition metal complexes to generate ROS is a well-established area of research. nih.gov For instance, some copper(II) complexes have been shown to induce apoptosis in tumor cells through the generation of ROS and subsequent DNA damage. nih.gov
Proteasome Inhibition
Advanced Analytical Methodologies in Research
Derivatization Strategies for Enhanced Spectrometric Detection
Spectrometric methods are pivotal in the identification and quantification of chemical compounds. However, the sensitivity and specificity of these techniques can often be enhanced through chemical derivatization, a process that modifies the analyte to improve its analytical properties.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful analytical tool for the separation, detection, and quantification of compounds in complex mixtures. The successful analysis of polar and nonvolatile compounds, such as picolinic acid derivatives, is often facilitated by this technique mdpi.com.
Derivatization plays a key role in improving the ionization efficiency and, consequently, the detection sensitivity in LC-ESI-MS/MS. For instance, the conversion of corticosteroids into their picolinoyl derivatives has been shown to significantly increase the ESI response, providing a 5-10 times higher sensitivity in selected reaction monitoring (SRM) mode compared to the underivatized molecules nih.govresearchgate.net. This enhancement is attributed to the improved proton affinity of the derivatives, leading to a greater abundance of the protonated molecule, [M+H]⁺, which is often the base peak in the positive ion-ESI mass spectra nih.govresearchgate.net. While specific studies on the derivatization of 6-Methylpicolinic acid hydrate (B1144303) for LC-ESI-MS/MS are not extensively documented, the principles observed with similar picolinic acid derivatives suggest that such strategies would be highly beneficial.
The general approach involves reacting the target analyte with a derivatizing agent to introduce a tag that enhances its ionization. In the case of picolinic acid derivatives, methods like the mixed anhydride method using picolinic acids and 2-methyl-6-nitrobenzoic anhydride have proven effective for other compounds nih.govresearchgate.net. The resulting derivatives can then be analyzed by LC-ESI-MS/MS, often in positive ion mode, to achieve lower limits of detection.
| Analyte Type | Derivatization Reagent | Ionization Mode | Observed Enhancement | Reference |
|---|---|---|---|---|
| Corticosteroids | Picolinic acids | Positive ESI | 5-10 times higher ESI response | nih.govresearchgate.net |
| Hydroxysteroids | Picolinoyl chloride | Positive ESI | Predominance of [M+H]⁺ | researchgate.net |
The development of highly responsive derivatives is a continuous area of research aimed at further improving the sensitivity and selectivity of spectrometric detection. The choice of the derivatizing agent is critical and depends on the functional groups present in the analyte and the desired analytical outcome.
For compounds containing hydroxyl groups, derivatization with picolinic acid has been a popular and effective strategy researchgate.net. The resulting picolinoyl esters exhibit enhanced ionization efficiency, making them readily detectable by LC-ESI-MS/MS researchgate.net. Research on various pyridine-carboxylate derivatives of hydroxysteroids has shown that picolinoyl, 6-methylpicolinoyl, and 2-methoxynicotinoyl derivatives predominantly form [M+H]⁺ ions in positive ESI-mass spectra researchgate.net. This suggests that derivatizing 6-Methylpicolinic acid hydrate, potentially at its carboxylic acid or other reactive sites if present in a complex, could significantly improve its detection.
The stability of the formed derivatives is also a crucial factor. Picolinyl esters, for example, have been reported to be stable for at least six months in acetonitrile, which is advantageous for sample storage and analysis researchgate.net. The development of such stable and highly responsive derivatives is essential for robust and reproducible analytical methods.
Thermal Analysis for Complex Stability and Water Content
Thermal analysis techniques are indispensable for characterizing the thermal stability and composition of materials, including hydrated compounds and their metal complexes. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two of the most commonly employed methods in this regard.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the water content in hydrates and for studying the thermal decomposition pathways of compounds.
In the context of picolinic acid derivatives, TGA has been used to study the thermal stability of their metal complexes . For instance, the TGA curve of a Mn(II) complex of picolinic acid showed stability up to 180°C, with subsequent degradation steps corresponding to the loss of ligands . The analysis of the TGA and DTA curves for a zinc(II) complex of picolinamide, a related compound, indicated that thermal decomposition begins around 160°C researchgate.net.
For this compound, TGA would be instrumental in determining the temperature at which dehydration occurs, which would be observed as a distinct mass loss corresponding to the water molecule(s). Subsequent mass losses at higher temperatures would indicate the decomposition of the organic moiety. The final residue can also be analyzed to identify the resulting metal oxide in the case of metal complexes akjournals.com.
| Compound | Decomposition Onset Temperature | Observed Events | Reference |
|---|---|---|---|
| Mn(II)-picolinic acid complex | Stable up to 180°C | Loss of chloride ligand at 237.9°C | |
| Zn(II)-picolinamide complex | ~160°C | Decomposition to Zn(SCN)₂ | researchgate.net |
| Metal derivatives of 6-aminopicolinic acid | Varies with metal | Decomposition to metal or metal oxides | akjournals.com |
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique provides information about physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, crystallization, and decomposition.
DTA curves often show endothermic peaks for processes like dehydration and melting, and exothermic peaks for processes like crystallization and oxidative decomposition abo.fi. In the study of metal derivatives of 6-aminopicolinic acid, DTA, in conjunction with TGA, was used to propose decomposition processes akjournals.com. The DTA curve for a Mn(II)-picolinic acid complex showed an endothermic peak at 305.4°C, indicating melting, followed by an exothermic peak at 521.9°C corresponding to the decomposition of the ligand .
For this compound, a DTA analysis would be expected to show an endothermic peak corresponding to the loss of water of hydration. Further endothermic or exothermic peaks at higher temperatures would provide insights into the melting point and decomposition behavior of the anhydrous compound. The shape and temperature of these peaks are characteristic of the substance and can be used for identification and stability assessment. Combining TGA and DTA provides a comprehensive thermal profile of the compound abo.fi.
Emerging Research Directions and Future Perspectives
Role in Advanced Materials Science (e.g., MOFs, OLEDs)
The unique molecular structure of 6-methylpicolinic acid, featuring both a carboxylic acid group and a nitrogen-containing heterocyclic ring, makes it a promising candidate for the design and synthesis of advanced materials. evitachem.com
Metal-Organic Frameworks (MOFs): While direct synthesis of MOFs using 6-methylpicolinic acid hydrate (B1144303) is not yet widely reported, the closely related derivative, 6-methylpyridine-2,4-dicarboxylic acid N-oxide, has been successfully employed in the construction of a novel Co(II) MOF. This suggests the potential of 6-methylpicolinic acid derivatives as ligands for creating new MOFs with tailored properties for applications in gas storage, separation, and catalysis. The presence of the methyl group can influence the pore size and functionality of the resulting framework.
Organic Light-Emitting Diodes (OLEDs): The application of 6-methylpicolinic acid hydrate in OLEDs is still an area of nascent research. However, the fundamental properties of pyridine-based ligands in forming luminescent metal complexes are well-established. These complexes are crucial components in the emissive layers of OLEDs. Future research may focus on synthesizing and characterizing the photoluminescent properties of metal complexes derived from this compound to evaluate their potential as emitters in next-generation displays and lighting.
Catalytic Applications as Ligands or Precursors
The ability of 6-methylpicolinic acid to form stable complexes with various transition metals is a key attribute for its application in catalysis. These metal complexes can act as catalysts or catalyst precursors in a range of organic transformations.
Research has shown the synthesis of nickel complexes with ligands derived from picolinic acid, which have demonstrated efficient dimerization of ethylene to α-butene. Furthermore, chromium(III) and tin(IV) complexes incorporating the 6-methylpyridine-2-carboxylato ligand have been synthesized. chemsrc.com Neutral iridium(I) complexes with related ligands have also been investigated for the catalytic dehydrogenation of cyclooctane. chemsrc.com These examples highlight the potential of 6-methylpicolinic acid in developing catalysts for important industrial processes. Future work in this area could explore the catalytic activity of a broader range of metal complexes in various reactions, such as cross-coupling reactions, oxidation, and hydrogenation, with a focus on understanding the influence of the 6-methylpicolinic acid ligand on catalyst performance, selectivity, and stability.
Development of Novel Research Tools and Reagents
6-Methylpicolinic acid is recognized as a valuable biochemical reagent for life science research. chemsrc.commedchemexpress.com Its ability to interact with biological molecules like proteins and enzymes makes it a useful tool for studying biological processes. evitachem.com
While specific applications of this compound as a fluorescent probe or imaging agent are still emerging, the broader class of pyridinecarboxylic acids is known to form complexes with lanthanide ions, leading to luminescent materials. These materials have potential applications in biological imaging. Future research could focus on developing derivatives of 6-methylpicolinic acid that can act as selective fluorescent sensors for specific metal ions or biomolecules, or be incorporated into larger systems for targeted cellular imaging.
Interdisciplinary Research with Biological and Medicinal Chemistry
The intersection of inorganic chemistry with biology and medicine is a fertile ground for the application of 6-methylpicolinic acid. Its metal complexes have shown promising biological activities, opening avenues for the development of new therapeutic agents.
A significant area of investigation is the development of metal complexes with potential antidiabetic properties. A series of ten metal complexes containing 6-methylpyridine-2-carboxylic acid have been synthesized and characterized as potent α-glucosidase inhibitors. The studied metal ions include Chromium(III), Manganese(II), Nickel(II), Mercury(II), Copper(II), Zinc(II), Iron(III), Cadmium(II), and Cobalt(II). These complexes exhibited a wide range of inhibitory activity against α-glucosidase, with IC50 values ranging from 0.247 ± 0.10 to > 600 μM. The study also involved molecular docking to understand the interactions between the synthesized complexes and the target protein. This research highlights the potential of 6-methylpicolinic acid-based metal complexes in the management of diabetes mellitus.
Further interdisciplinary research could explore other therapeutic applications of these metal complexes, including their potential as anticancer, antimicrobial, or anti-inflammatory agents. The ability to tune the biological activity by varying the metal center and modifying the ligand structure offers a powerful strategy for drug discovery.
Conclusion of Academic Research on 6 Methylpicolinic Acid Hydrate
Summary of Key Academic Contributions and Discoveries
Further contributions include the synthesis of a range of other metal complexes where 6-methylpicolinic acid acts as a ligand, and water molecules are part of the coordination sphere. nih.gov These studies are important as they implicitly involve the hydrated form of the acid in aqueous synthesis conditions and demonstrate how water molecules can be integral to the structure of the resulting compounds.
Another key area of research has been the use of 6-methylpicolinic acid as a versatile building block in organic synthesis. It serves as a precursor for more complex molecules, including potential inhibitors of enzymes like human 11β-hydroxysteroid dehydrogenase type 1 and as a component of Lewis base organocatalysts. While these studies may not always explicitly mention the hydrate (B1144303), the reactions are often carried out in conditions where the hydrated form would be present.
Additionally, research into the biotransformation of 2,6-dimethylpyridine (B142122) has identified a microbial pathway for the production of 6-methylpicolinic acid. This biochemical approach represents a significant discovery for a more sustainable synthesis of this compound.
The following table summarizes the key research findings related to 6-methylpicolinic acid and its hydrated complexes:
| Research Area | Key Findings |
| Coordination Chemistry | - Synthesis and characterization of pseudopolymorphs of nickel(II) complexes with hydrated 6-methylpicolinate. acs.org - Formation of various metal complexes where water molecules are part of the coordination sphere. nih.gov |
| Organic Synthesis | - Use as a heterocyclic building block for enzyme inhibitors and organocatalysts. |
| Biocatalysis | - Microbial conversion of 2,6-dimethylpyridine to 6-methylpicolinic acid. |
Unanswered Questions and Future Research Avenues
Despite the progress in understanding the coordination chemistry of 6-methylpicolinic acid, several questions specifically about its hydrate remain unanswered, opening up avenues for future research:
Isolation and Structural Characterization of Pure Hydrate: To date, the crystal structure of pure 6-methylpicolinic acid hydrate has not been reported. Future research should focus on the isolation and single-crystal X-ray diffraction analysis of the hydrate to determine the precise arrangement of the water molecules and the hydrogen-bonding network.
Physicochemical Properties of the Hydrate: A detailed investigation into the physicochemical properties of the hydrated form compared to the anhydrous form is needed. This would include determining its melting point, solubility, and stability under different temperature and humidity conditions. Such data is crucial for its application in synthesis and materials science.
Role of Hydration in Biological Activity: Picolinic acid and its derivatives are known to possess biological activity. A key unanswered question is how the hydration of 6-methylpicolinic acid influences its biological properties, such as its ability to chelate metal ions and interact with biological macromolecules.
Systematic Study of Pseudopolymorphism: The discovery of pseudopolymorphism in its nickel(II) complex suggests that 6-methylpicolinic acid itself may exhibit interesting crystallization behavior with different solvents. A systematic study of its crystallization from various aqueous and organic solvent systems could lead to the discovery of new polymorphic or solvated forms with unique properties.
Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to model the hydrated structures of 6-methylpicolinic acid and its metal complexes. This would provide deeper insights into the energetics of hydration and the nature of the intermolecular interactions.
Broader Implications for Chemical and Biological Sciences
The study of this compound has broader implications for several fields within the chemical and biological sciences:
Crystal Engineering and Materials Science: Understanding the role of water of hydration in the crystal packing of 6-methylpicolinic acid and its derivatives is fundamental to crystal engineering. The ability to control the formation of different hydrated forms (pseudopolymorphs) could allow for the design of new materials with tailored properties, such as solubility and stability.
Coordination Chemistry and Catalysis: The presence of water molecules in the coordination sphere of metal complexes of 6-methylpicolinic acid can significantly influence their catalytic activity and reactivity. A thorough understanding of these hydrated complexes can lead to the development of more efficient and selective catalysts for a variety of chemical transformations.
Pharmacology and Drug Design: As a derivative of picolinic acid, which is involved in various biological processes, 6-methylpicolinic acid and its hydrated forms are of interest in pharmacology. The degree of hydration can affect a molecule's solubility, bioavailability, and interaction with biological targets. Therefore, characterizing the hydrate is an important step in evaluating its potential as a therapeutic agent or a ligand for metal-based drugs.
Biochemistry and Metal Ion Homeostasis: Picolinic acid is known to be a chelator of metal ions in biological systems. Investigating how the methyl group and hydration of 6-methylpicolinic acid affect its chelating properties can provide valuable insights into the mechanisms of metal ion transport and homeostasis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
